molecular formula C16H16N2O4 B2508329 2-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4,5,6,7-テトラヒドロベンゾ[c]イソキサゾール-3-イル)アセトアミド CAS No. 946247-44-5

2-(ベンゾ[d][1,3]ジオキソール-5-イル)-N-(4,5,6,7-テトラヒドロベンゾ[c]イソキサゾール-3-イル)アセトアミド

カタログ番号: B2508329
CAS番号: 946247-44-5
分子量: 300.314
InChIキー: KSQRKUHEAMWOKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.314. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzo[d][1,3]dioxole moiety with a tetrahydrobenzo[c]isoxazole unit. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, and its molecular weight is approximately 316.36 g/mol. The presence of these functional groups is hypothesized to contribute to its biological activities.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • EGFR Inhibition : Similar compounds have shown activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to decreased tumor growth and survival.
  • Mitochondrial Pathway Modulation : The compound may influence mitochondrial apoptosis pathways by altering the expression of proteins such as Bax and Bcl-2, which are critical in regulating cell death.

Anticancer Efficacy

Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxol-5-yl moiety exhibit significant anticancer properties. For example:

  • Cytotoxicity Assays : In a study involving various cancer cell lines (HepG2, HCT116, MCF-7), compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance:
    • HepG2: IC50 = 2.38 µM
    • HCT116: IC50 = 1.54 µM
    • MCF7: IC50 = 4.52 µM
      (Doxorubicin IC50 values were higher at 7.46 µM for HepG2) .
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor survival .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Thiourea Derivatives : A series of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that many derivatives exhibited potent anticancer activity without significant toxicity to normal cells .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to EGFR and other targets implicated in cancer biology, providing a rational basis for their observed anticancer effects .

特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(8-10-5-6-13-14(7-10)21-9-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-7H,1-4,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQRKUHEAMWOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。